

A Technical Guide to Cyanoacetohydrazide: Properties, Synthesis, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyanoacetohydrazide**

Cat. No.: **B512044**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide (CAS No. 140-87-4) is a versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry.^[1] Characterized by the presence of a hydrazide and a cyano group, it exhibits a unique reactivity profile that makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds.^[2] These synthesized heterocycles often display significant biological activities, positioning **cyanoacetohydrazide** as a molecule of interest in drug discovery and development.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and its utility in the construction of pharmacologically relevant scaffolds.

Physicochemical and Structural Data

Cyanoacetohydrazide is typically a white to off-white crystalline solid.^[1] Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	140-87-4	[1] [5] [6]
Molecular Formula	C3H5N3O	[1] [5] [6]
Molecular Weight	99.09 g/mol	[5] [6] [7]
Melting Point	108-110 °C	[6] [8]
Boiling Point	185.55°C (estimate)	[6] [8]
Solubility	Soluble in water and alcohols. DMSO: 150 mg/mL	[1] [6]
pKa	pK1: 2.34; pK2: 11.17 (at 25°C)	[6] [8]
Appearance	White to light orange powder/crystal	[1] [6]

Molecular Structure

The molecular structure of **cyanoacetohydrazide** is presented below, along with various representations.

- Linear Formula: NCCH₂CONHNH₂
- SMILES: C(C#N)C(=O)NN[\[7\]](#)
- InChI: InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)[\[7\]](#)
- InChIKey: HPHBOJANXDKUQD-UHFFFAOYSA-N[\[1\]](#)[\[7\]](#)

Applications in Drug Development and Heterocyclic Synthesis

Cyanoacetohydrazide's significance in drug development stems from its role as a versatile precursor for synthesizing diverse heterocyclic compounds.[\[2\]](#) Heterocyclic scaffolds are core components of many approved drugs. The reactivity of **cyanoacetohydrazide**, with its multiple

nucleophilic and electrophilic centers, allows for the construction of five-, six-, seven-, and even eight-membered rings, as well as fused heterocyclic systems.[\[2\]](#)[\[4\]](#)

The resulting heterocyclic compounds, such as pyrazoles, pyridines, thiazoles, oxadiazoles, and thiophenes, have demonstrated a broad spectrum of biological activities, including:

- Antitumor[\[3\]](#)[\[9\]](#)
- Antimicrobial[\[10\]](#)
- Anti-inflammatory[\[3\]](#)
- Antitubercular[\[8\]](#)
- Antiviral[\[11\]](#)

Notably, **cyanoacetohydrazide** itself has been investigated as an anti-tuberculosis drug.[\[8\]](#)

Experimental Protocols

The following sections detail common experimental procedures involving **cyanoacetohydrazide**.

Synthesis of Cyanoacetohydrazide

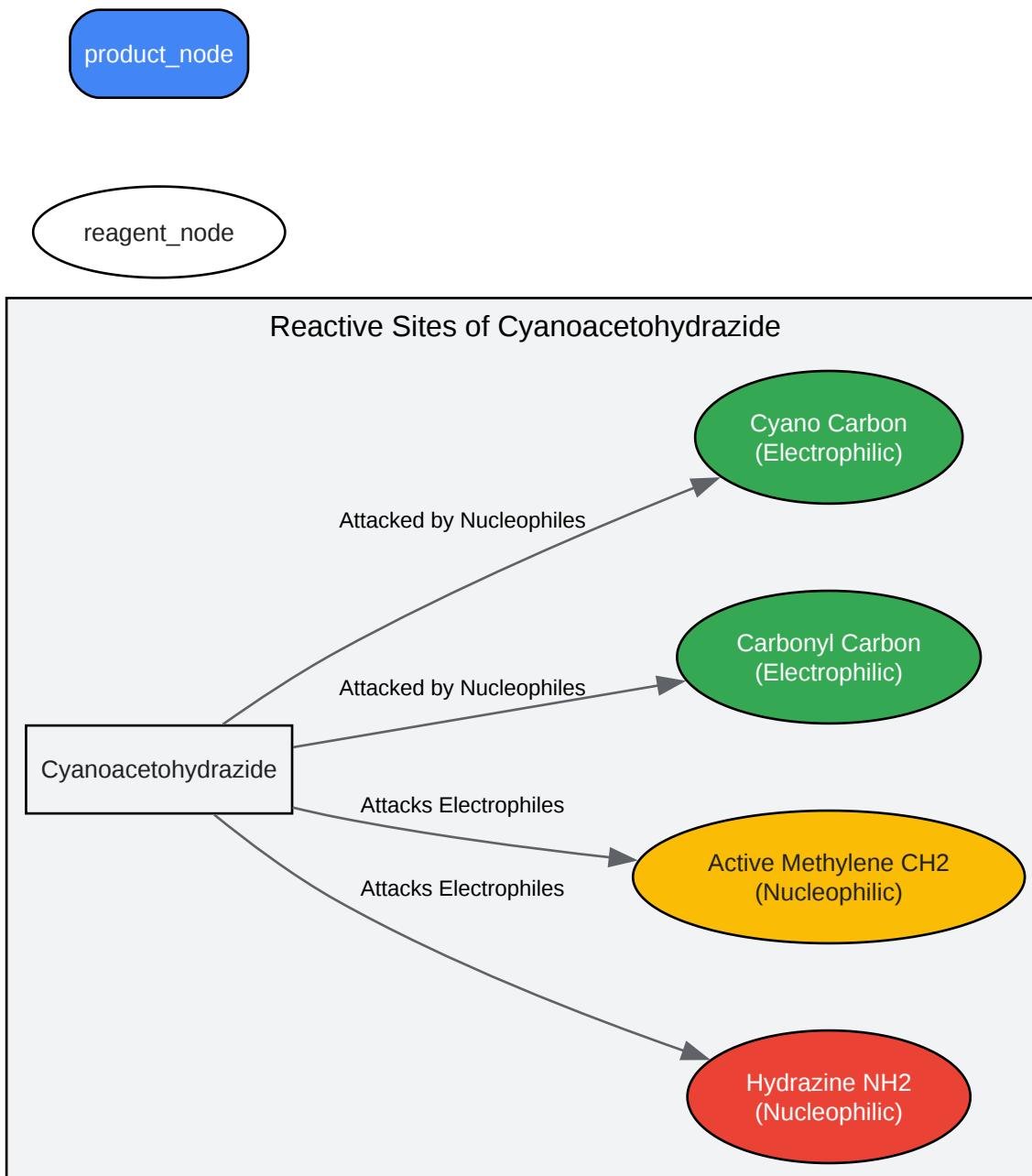
A standard method for the synthesis of **cyanoacetohydrazide** involves the reaction of an alkyl cyanoacetate with hydrazine hydrate.[\[3\]](#)

Methodology:

- Ethyl cyanoacetate is dissolved in a suitable solvent, such as methanol, and the solution is cooled in an ice bath.[\[3\]](#)
- Hydrazine hydrate is added dropwise to the cooled solution while maintaining the temperature.[\[3\]](#)
- After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.

- The resulting solid product, **cyanoacetohydrazide**, is then collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.[6]

Synthesis of a Pyrazole Derivative using Cyanoacetohydrazide


This protocol illustrates the use of **cyanoacetohydrazide** in the synthesis of a pyrazole derivative, a common heterocyclic core in medicinal chemistry.[9]

Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone:

- Cyanoacetylhydrazine (1) is reacted with chloroacetyl chloride (2) in a solvent like 1,4-dioxane to produce N'-(2-chloroacetyl)-2-**cyanoacetohydrazide** (3).[9]
- This intermediate (3) then undergoes cyclization to yield 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone.[9]
- The reaction mixture is cooled and then poured onto crushed ice, often with the addition of a few drops of hydrochloric acid.[9]
- The solid product that forms is collected by filtration and can be purified by crystallization from ethanol.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the general reactivity of **cyanoacetohydrazide** and a typical experimental workflow for its use in heterocyclic synthesis.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **cyanoacetohydrazide**'s functional groups.

Caption: A generalized workflow for synthesizing heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 140-87-4: Cyanoacetohydrazide | CymitQuimica [cymitquimica.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cyanoacetohydrazide | 140-87-4 [chemicalbook.com]
- 7. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CYANOACETOHYDRAZIDE [chembk.com]
- 9. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Cyanoacetohydrazide: Properties, Synthesis, and Applications in Heterocyclic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b512044#cyanoacetohydrazide-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com